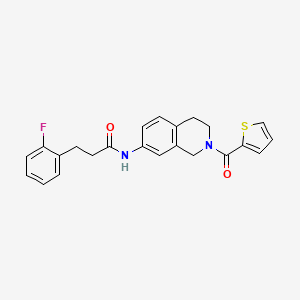

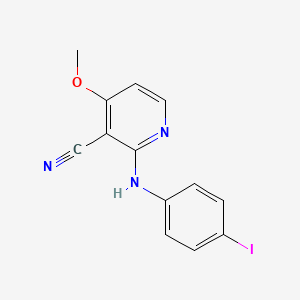

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide” is a chemical compound . It has been mentioned in the context of various research studies .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)-benzamides has been reported in the literature . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications

Anti-tubercular Agents

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide derivatives have shown promising results as anti-tubercular agents. A study by Srinivasarao et al. (2020) explored a series of these derivatives for their activity against Mycobacterium tuberculosis H37Ra. The compounds exhibited significant inhibitory activity, with some showing low toxicity to human cells, indicating their potential for further development as tuberculosis treatments.

Blue Fluorescence in Biological Applications

Compounds like N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide have been studied for their luminescence properties, which are crucial in biological and organic material applications. Yamaji et al. (2017) here synthesized benzamides with pyrazine and other moieties, finding that some emitted blue fluorescence, indicating their potential use in biological imaging or material sciences.

Anti-Influenza Activity

Derivatives of benzamide-based 5-aminopyrazoles, which are structurally related to N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide, were synthesized and tested for anti-influenza A virus activity by Hebishy et al. (2020). Several compounds demonstrated significant antiviral activities, especially against bird flu influenza H5N1, showing the potential of such compounds in antiviral drug development.

Antimycobacterial Properties

In the search for new antimycobacterial agents, a study by Zítko et al. (2018) explored N-(pyrazin-2-yl)benzamides. Although these compounds had varying levels of activity against Mycobacterium tuberculosis, some showed promising results, highlighting the potential of N-(pyrazin-2-yl)benzamides in treating tuberculosis.

Histone Deacetylase Inhibition

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide derivatives are also being investigated for their potential as histone deacetylase inhibitors. Zhou et al. (2008) found that these compounds can inhibit specific histone deacetylases, suggesting their potential in cancer therapy due to their ability to modulate gene expression.

properties

IUPAC Name |

N-pyrazin-2-yl-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-16(20-14-11-17-8-9-18-14)12-4-3-5-13(10-12)22-15-6-1-2-7-19-15/h1-11H,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMFYRKXLMZBTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyrazin-2-yl)-3-(pyridin-2-yloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,6-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2392943.png)

![2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2392949.png)

![N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2392950.png)

![3-(4-Chlorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2392954.png)

![3-Phenyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B2392957.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2392962.png)